N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide
Description
N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 2,3-dimethylphenyl group attached to the hydrazinecarbothioamide core and a 3,4,5-triethoxyphenyl carbonyl moiety. This compound belongs to a class of molecules designed to optimize lipophilicity and bioactivity through strategic substitution patterns.
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C22H29N3O4S/c1-6-27-18-12-16(13-19(28-7-2)20(18)29-8-3)21(26)24-25-22(30)23-17-11-9-10-14(4)15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26)(H2,23,25,30) |
InChI Key |
ANMNQQGIDHPPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,3-dimethylphenylhydrazine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Conformation
Lipophilicity :
The 3,4,5-triethoxy substitution distinguishes this compound from analogs like N-(2,3-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (), which replaces the triethoxyphenyl group with a pyridinylmethylene moiety. Ethoxy groups (logP ~1.5 per group) significantly increase lipophilicity compared to methoxy (logP ~0.7) or hydroxy substituents, enhancing membrane permeability .- Molecular Planarity: X-ray diffraction studies of N-(2,3-dimethylphenyl)hydrazinecarbothioamide () reveal a dihedral angle of 85.3° between the aromatic ring and the SCNN group, indicating non-planarity. This contrasts with N-(3,5-dimethylphenyl)hydrazinecarbothioamide, which has a near-planar structure (7.2° dihedral angle). The bulkier triethoxy group in the target compound likely exacerbates non-planarity, affecting crystal packing and solubility .
Key Research Findings and Implications
Substituent-Driven Bioactivity : Ethoxy and methoxy groups enhance lipophilicity and bioavailability, but steric effects may limit target engagement compared to smaller substituents (e.g., chloro, nitro) .
Structural Flexibility: Non-planar conformations (e.g., 85.3° dihedral angle in ) may reduce stacking interactions in DNA but improve solubility .
Synthetic Feasibility : High yields (82–94%) in analogous compounds () suggest viable routes for scaling the target compound’s synthesis .
Biological Activity
N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.50 g/mol. The structure features a hydrazinecarbothioamide moiety, which is known to influence various biological activities.
Cytotoxicity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on hydrazone derivatives demonstrated that modifications in the phenyl rings can enhance cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The introduction of triethoxyphenyl groups has been shown to improve solubility and bioavailability, potentially leading to increased efficacy in cancer treatment .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone A | MCF-7 | 15 |
| Hydrazone B | HeLa | 20 |
| This compound | MCF-7 | TBD |
| N-(2,3-dimethylphenyl)-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide | HeLa | TBD |
The proposed mechanism of action for hydrazinecarbothioamides involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This leads to increased reactive oxygen species (ROS) production and subsequent cell death. In vitro studies have shown that these compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Case Studies
A notable case study involved the synthesis of a series of hydrazone derivatives that included the target compound. These derivatives were evaluated for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound may possess promising anti-cancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
